Dapoxetine chloride
Description
Properties
Molecular Formula |
C21H23ClNO- |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;chloride |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/p-1/t20-;/m0./s1 |
InChI Key |
IHWDIQRWYNMKFM-BDQAORGHSA-M |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine chloride involves several key steps:
Knoevenagel Condensation: Benzaldehyde reacts with malonic acid in the presence of ammonium acetate to produce beta-amino acid.
Reductive Alkylation: The amino group of the beta-amino acid is alkylated with formaldehyde to produce dimethyl amine.
Fischer Esterification: The dimethyl amine undergoes esterification with ethanolic hydrochloric acid to form an intermediate amino ester.
Michael Addition: Dimethylamine is added to ethyl cinnamate to produce another intermediate.
Reduction: The ester function is reduced to form amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves the crystallization of the compound to ensure high purity and stability. The process includes dissolving dapoxetine in solvents like methylene chloride or chloroform, followed by the addition of hydrogen chloride to precipitate this compound crystals. These crystals are then filtered and dried under vacuum conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in its primary applications.
Reduction: The reduction of this compound typically involves the conversion of its ester function to an amino alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as borane in tetrahydrofuran are used.
Substitution: Sodium cyanide and methanesulfonyl chloride are commonly used reagents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) . It is the first pharmacological treatment licensed in the UK for premature ejaculation .
Clinical Effectiveness
Dapoxetine has been shown to be effective in increasing the intravaginal ejaculatory latency time (IELT) in men with premature ejaculation (PE) .
IELT Increase Pooled analysis of phase III studies showed that at 12 weeks, there was an increase from baseline in mean IELT in all groups, including the placebo group . Both dapoxetine 30 mg and 60 mg taken 'on demand' resulted in a statistically significantly greater increase from baseline in mean IELT at 12 weeks compared to the placebo . The increases from baseline were 1.9, 3.1, and 3.6 minutes for placebo, dapoxetine 30 mg, and dapoxetine 60 mg, respectively (p<0.001 for comparisons with placebo) . One study was continued for 24 weeks and the statistically significant increase in mean IELT with dapoxetine 30 mg and 60 mg 'on demand' compared with placebo 'on demand' was still maintained (p<0.001) .
| Dapoxetine 30 mg | Dapoxetine 60 mg | Placebo | |
|---|---|---|---|
| Increase from baseline in mean IELT | 3.1 minutes | 3.6 minutes | 1.9 minutes |
Dapoxetine Dosage Dapoxetine, particularly at a 60 mg dosage, is considered a safe and effective drug for patients with PE . A meta-analysis of seven RCTs with 8039 patients showed that dapoxetine (30 mg and 60 mg) significantly increased IELT and patient-reported outcomes, but also increased the incidence of adverse events (AEs) relative to placebo, with higher proportions observed for 60 mg versus 30 mg of dapoxetine administration . The most common AEs were mild and tolerable .
Patient Global Impression of Change (PGIC) Dapoxetine is associated with a major improvement in PGIC . Statistical results and subgroup analysis of PGIC demonstrated that dapoxetine was associated with a major improvement in PGIC . The overall risk ratio (RR) was 2.14 (95% CI = 1.90–2.24) between dapoxetine and placebo, 2.01(95% CI = 1.69–2.38) between the dapoxetine 30 mg subgroup and placebo and 2.26 (95% CI = 1.91–2.67) between the dapoxetine 60 mg subgroup and placebo, respectively . The meta-analysis also demonstrated significant improvement in PGIC with 60 mg over 30 mg dapoxetine on-demand alone .
Animal Studies
Animal studies using rat experimental models have demonstrated that acute treatment with oral, subcutaneous, and intravenous dapoxetine inhibits ejaculation at doses as low as 1 mg/kg . Dapoxetine appears to inhibit the ejaculatory reflex at a supraspinal level, with the lateral paragigantocellular nucleus as a necessary brain structure for this effect . Dapoxetine significantly reduced the proportion of rats displaying PCA-induced ejaculation in a dose-dependent manner .
Effects on Renal Function
Mechanism of Action
Dapoxetine chloride exerts its effects by inhibiting the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic clefts. This alteration in serotonin levels helps delay ejaculation by improving ejaculatory control and extending the time it takes for ejaculation to occur. The central ejaculatory neural circuit, comprising spinal and cerebral areas, forms a highly interconnected network that is influenced by serotonin activity .
Comparison with Similar Compounds
Table 1: Comparative Thermal and Purity Data
| Parameter | Dapoxetine Hydrochloride | Vardenafil Hydrochloride |
|---|---|---|
| Purity (DSC) | 99.97% | 99.95% |
| Key Degradation Reactions | Dealkylation, oxidation | Similar pathways |
Comparison with PDE5 Inhibitors (Tadalafil and Sildenafil Citrate)
While dapoxetine (an SSRI) and PDE5 inhibitors like tadalafil and sildenafil citrate belong to distinct pharmacotherapeutic classes, they are often co-formulated or co-administered for combined sexual dysfunction therapy. Analytical methods for their simultaneous quantification highlight differences in detection parameters:
Table 2: Analytical Parameters for Co-Formulation
| Parameter | Tadalafil | Dapoxetine Hydrochloride | Sildenafil Citrate |
|---|---|---|---|
| Linear Range (μg/mL) | 0.25–4.0 | 0.75–12.0 | 6.0–42.0 |
| LOD (μg/mL) | 0.010 | 0.005 | 0.015 |
| Correlation Coefficient | 0.9995 | 0.9992 | 0.9998 |
HPLC methods for tadalafil-dapoxetine combinations use a C18 column with isocratic elution (acetonitrile:0.1% triethylamine, pH 4.0), achieving precision and recovery rates >98% . Spectrophotometric methods for sildenafil-dapoxetine formulations employ dual-wavelength detection (230 nm and 291 nm), validated per ICH guidelines .
Chemical Reactions Analysis
Resolution of Racemic Dapoxetine
The most common industrial method involves resolving racemic dapoxetine using chiral acids. Key steps include:
-
Resolution with (+)-di-p-toluyl tartaric acid :
-
Racemic dapoxetine (formula II) reacts with (+)-di-p-toluyl tartaric acid in dichloromethane to form (+)-dapoxetine-di-p-toluyl tartarate salt.
-
The resulting salt is treated with sodium hydroxide to yield enantiomerically pure (+)-dapoxetine.
-
Conversion to hydrochloride: (+)-dapoxetine is reacted with HCl gas in ethyl acetate, followed by recrystallization in isopropyl alcohol .
-
-
Alternative chiral acids :
Metabolic Reactions of Dapoxetine
Dapoxetine undergoes Phase I metabolism, primarily through oxidation and dealkylation. Key metabolites include:
| Metabolite | Reaction Type | Retention Time | Key Fragments |
|---|---|---|---|
| M1 | Dealkylation | 5.31 min | m/z 261.1287 (C₁₉H₁₇O), m/z 183.0809 (C₁₃H₁₁O) |
| M2 | Dealkylation + Hydroxylation | 5.31 min | m/z 277.1220 (C₁₉H₁₇O₂), m/z 199.0748 (C₁₃H₁₁O₂) |
| M3 | Hydroxylation | 5.36 min | m/z 277.1277 (C₁₉H₁₇O₂), m/z 199.0749 (C₁₃H₁₁O₂) |
| M5 | N-oxidation | – | m/z 322.2→261.2 (C₁₉H₁₇O) |
The primary degradation pathway involves oxidation of the benzene ring and dealkylation, yielding fragments such as m/z 183.0809 (C₁₃H₁₁O) and m/z 129.0697 (C₁₀H₇) .
Electrochemical Oxidation
Mechanisms :
-
pH 2.0–4.0 : Oxidation via benzene ring hydroxylation.
-
pH ≥5.0 : Secondary oxidation of the amine group, forming a cation radical .
Key Parameters :
-
Peak Potential : E p = 491 – 52.4 mV/pH (linear relationship with pH).
-
Scan Rate Dependency : Diffusion-controlled process (I p ∝ √v) .
HPLC–MS/MS Quantification
A validated method for plasma analysis:
-
Linearity : 1.0–200 ng/mL for dapoxetine.
-
MRM Transitions : m/z 306.3→261.2 (dapoxetine), m/z 322.2→261.2 (N-oxide) .
-
Stability : Dapoxetine is stable under UV/heat but degrades in acidic/alkaline conditions .
Crystallographic and Structural Insights
Dapoxetine hydrochloride crystallizes in an orthorhombic system (space group P2₁2₁2₁) with:
-
Unit Cell Parameters : a = 6.3208(3) Å, b = 10.6681(5) Å, c = 28.1754(10) Å.
-
Interactions : Hydrogen bonds (N–H⋯Cl, C–H⋯Cl), π⋯π stacking, and C–H⋯π interactions .
Thermal Decomposition
Dapoxetine hydrochloride undergoes thermally induced decomposition, with key stages involving:
-
Loss of HCl : Initial decomposition.
-
Reorganization of the amine group : Formation of intermediates with altered hydrogen bonding networks .
Regulatory and Historical Context
-
Development : Initially developed by Eli Lilly as an antidepressant, later repurposed for premature ejaculation (PE) by PPD .
-
Approvals : Approved in >50 countries, including Italy, Spain, and South Korea .
This synthesis pathway, metabolic profile, and analytical data collectively underscore dapoxetine’s chemical complexity and its tailored synthesis for enantiomeric purity.
Q & A
Q. What validated analytical methods are recommended for quantifying Dapoxetine hydrochloride in pharmacokinetic studies?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used due to its specificity and reproducibility. Key parameters include a C18 column, mobile phase (e.g., methanol:phosphate buffer, pH 3.5), and detection at 254 nm. Method validation requires assessing linearity (1–50 µg/mL), accuracy (98–102%), and precision (RSD <2%) . UV spectrophotometry at 223 nm is also viable for rapid quantification but lacks specificity in multi-component formulations .
Q. How can researchers ensure reproducibility in Dapoxetine hydrochloride experimental protocols?
Detailed documentation of chromatographic conditions (column type, flow rate), sample preparation (extraction solvents, filtration), and instrument calibration (e.g., column temperature stability ±1°C) is critical. Reference standards should be traceable to pharmacopeial monographs (e.g., USP guidelines for related compounds) . Cross-lab validation using blinded samples reduces inter-operator variability .
Q. What are the stability-indicating parameters for Dapoxetine hydrochloride under accelerated degradation conditions?
Forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions are mandatory. RP-HPLC methods must resolve degradation products (e.g., N-oxide derivatives) from the parent compound with a resolution factor ≥1.5 . Peak purity analysis via diode-array detection ensures specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for Dapoxetine hydrochloride metabolites?
Discrepancies in metabolite half-life (e.g., desmethyl dapoxetine) may arise from CYP2D6 genetic polymorphisms. Population pharmacokinetic modeling with covariates (e.g., age, hepatic function) and cross-study meta-analysis using Bayesian hierarchical models can harmonize data . Parallel in vitro hepatocyte assays validate metabolic pathways .
Q. What strategies optimize chiral separation of Dapoxetine hydrochloride enantiomers in preclinical studies?
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a polar organic mobile phase (acetonitrile:methanol:diethylamine, 80:15:5 v/v) achieve baseline separation (resolution >2.0). Enantiomeric purity must be validated via circular dichroism or polarimetry, with limits of quantification ≤0.1% for minor enantiomers .
Q. How should researchers validate an RP-HPLC method for Dapoxetine in combination therapies (e.g., with Tadalafil)?
Method development requires testing for matrix interference (excipients, degradation products) and optimizing gradient elution (e.g., 0–70% acetonitrile in 15 minutes). Validation parameters include:
Q. What statistical approaches address batch-to-batch variability in Dapoxetine hydrochloride synthesis?
Multivariate analysis (e.g., PCA or PLS-DA) identifies critical process parameters (e.g., reaction temperature, purification steps). Design of experiments (DoE) with a central composite design optimizes yield and minimizes impurities (e.g., ≤0.2% for related compound B) .
Methodological Guidance
- Data Contradiction Analysis : Use sensitivity analyses to isolate outliers and apply Grubbs’ test (α=0.05). Replicate disputed experiments under controlled conditions (e.g., ISO/IEC 17025) .
- Ethical Considerations : For human studies, ensure informed consent protocols address potential side effects (e.g., syncope risk) and comply with IRB guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
